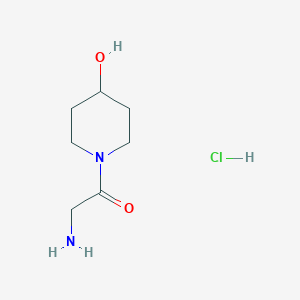![molecular formula C7H9BrClFN2 B1439993 [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride CAS No. 1235440-14-8](/img/structure/B1439993.png)
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride
Descripción general
Descripción
“[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1235440-14-8 . It has a molecular weight of 255.52 . The IUPAC name for this compound is 1-(5-bromo-2-fluorobenzyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is 1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 255.52 .Aplicaciones Científicas De Investigación
Environmental Monitoring
- A ratiometric fluorescent probe using 4-bromobutyryl moiety for N2H4 detection in environmental water systems and fluorescence imaging in cells and zebrafish, with low cytotoxicity and large Stokes shift, was designed (Zhu et al., 2019).
Medicinal Chemistry
- Structural and reactivity properties of hydrazine derivatives were modeled, indicating potential antitumor activity and stable interactions with threonine tyrosine kinase protein, useful for future experimental validation in medicinal research (Mary et al., 2021).
Fluorescent Materials
- Hydrothermal synthesis of a dinuclear Zn(II) complex with 5-bromo-2-hydroxyphenyl(methyl) methylene-4-nitrobenzohydrazide showed enhanced fluorescence properties, suitable for materials science applications (Chang–you, 2012).
Spectrophotometric Analysis
- A kinetic-spectophotometric method for hydrazine determination based on its inhibition effect on the bromate-hydrochloric acid reaction, allowing rapid, sensitive, and selective hydrazine measurement in water (Afkhami & Afshar-E-Asl, 2000).
Synthesis of Novel Compounds
- Synthesis of acylhydrazone Cu(II) complexes with enhanced fluorescence properties, useful in chemistry and materials science research (Chang-zheng, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPDNMFQYVNESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)




![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)

![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
